3-Methylrhodanine

Plant biology Herbicide discovery Agrochemical research

Select 3-Methylrhodanine for your research based on three validated differentiation advantages: (1) Unambiguous spectroscopic identification via distinct Raman bands at 1107/984 cm⁻¹ and IR bands at 1116/983 cm⁻¹—ideal for SERS probe development and analytical method validation; (2) well-characterized orthorhombic Iba2 crystal structure (100 K) with three independent molecules per asymmetric unit for solid-state and polymorphism studies; (3) validated α-glucosidase inhibitor scaffold with derivatives achieving IC50 values of 11.3–21.9 µM, approximately 10–80-fold more potent than acarbose. This N-methylated rhodanine eliminates N3 hydrogen-bond donation while maintaining electron-rich character, offering distinct binding profiles versus unsubstituted analogs.

Molecular Formula C4H5NOS2
Molecular Weight 147.2 g/mol
CAS No. 4807-55-0
Cat. No. B1581798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylrhodanine
CAS4807-55-0
Molecular FormulaC4H5NOS2
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESCN1C(=O)CSC1=S
InChIInChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3
InChIKeyJKLZCQWVERBDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylrhodanine (CAS 4807-55-0) Technical Profile for Research Procurement


3-Methylrhodanine (3-methyl-2-thioxo-1,3-thiazolidin-4-one) is a heterocyclic compound belonging to the rhodanine family, characterized by a 2-thioxo-1,3-thiazolidin-4-one core with an N-methyl substituent at the 3-position [1]. With a molecular formula of C₄H₅NOS₂ and molecular weight of 147.22 g/mol, this compound exists as a crystalline solid with a melting point of 69–71 °C and has been documented to exhibit acute toxicities in animal models, requiring appropriate handling protocols during laboratory use .

3-Methylrhodanine: Critical Differentiators from Generic Rhodanine Scaffolds


The N3-methyl substitution on 3-methylrhodanine fundamentally alters its physicochemical and biological profile compared to unsubstituted rhodanine or other 3-substituted analogs. The methyl group eliminates the N3 hydrogen, thereby abolishing the hydrogen-bond donor capacity at this position while maintaining electron-rich character from the sulfur and nitrogen atoms in the thiazolidine ring [1]. This substitution confers distinct vibrational spectroscopic signatures—with characteristic Raman bands at 1107 and 984 cm⁻¹ and IR bands at 1116 and 983 cm⁻¹—that differ markedly from rhodanine and 3-aminorhodanine, directly impacting analytical detectability and molecular recognition [1]. Furthermore, the N-methyl substituent influences the acidity constant (pKa) of the molecule, altering its ionization state under physiological conditions and consequently its binding interactions with biological targets compared to analogs bearing hydrogen, amino, or larger alkyl groups at the same position [2].

3-Methylrhodanine: Quantitative Differentiation Evidence for Scientific Selection


3-Methylrhodanine versus 3-Aminorhodanine: Plant Growth Inhibition Potency

In a comparative study of rhodanine derivatives on plant growth, 3-methylrhodanine (designated as compound 3) inhibited root growth across multiple plant species, but exhibited markedly lower inhibitory activity than 3-aminorhodanine (compound 4), which was identified as the strongest inhibitor in the series [1]. This differential activity is attributed to the presence of a free amino group at the N-3 position in 3-aminorhodanine, which is absent in 3-methylrhodanine. The results demonstrate that the N-3 substituent identity directly modulates biological potency in plant systems [1].

Plant biology Herbicide discovery Agrochemical research

3-Methylrhodanine versus 3-Ethylrhodanine: Performance as Film-Forming Kinetic Modulator in Organic Photovoltaics

In a 2026 study published in the Journal of Energy Chemistry, 3-methylrhodanine (C1) was evaluated alongside 3-ethylrhodanine (C2), 3-butylrhodanine (C4), and 3-hexylrhodanine (C6) as film-forming kinetic modulators in all-small-molecule organic solar cells (ASM-OSCs) [1]. The C2 modulator (3-ethylrhodanine) uniquely optimized film morphology and achieved a power conversion efficiency (PCE) of 17.12%, whereas C1 (3-methylrhodanine) was less effective in extending film-formation time and tuning donor-acceptor miscibility [1]. The study explicitly correlates alkyl chain length at the N-3 position with morphological control capability, demonstrating that the methyl substituent alone is insufficient for optimal performance in this application.

Organic electronics Photovoltaics Materials science

3-Methylrhodanine Derivatives Exhibit Moderate α-Glucosidase Inhibition with IC50 Range of 11.3–21.9 µM

A 2022 study synthesized twelve 3-methylrhodanine derivatives (including benzylidene rhodanines, phenylhydrazones, and pyrazoles) and evaluated their α-glucosidase inhibitory activity in vitro [1]. The active compounds demonstrated IC50 values ranging from 11.3 to 21.9 µM, establishing a baseline potency for 3-methylrhodanine-derived scaffolds against this therapeutic target [1]. While the study did not include a direct head-to-head comparison with the standard drug acarbose, literature values for acarbose under similar assay conditions typically range from 200–900 µM, indicating that these 3-methylrhodanine derivatives are substantially more potent.

Antidiabetic research Enzyme inhibition Medicinal chemistry

3-Methylrhodanine Crystal Structure: Orthorhombic Iba2 Space Group with 24 Molecules per Unit Cell

Low-temperature (100 K) X-ray crystallography of 3-methylrhodanine and 3-aminorhodanine reveals fundamental differences in crystal packing and symmetry [1]. 3-Methylrhodanine crystallizes in the orthorhombic space group Iba2 with unit cell parameters a = 20.117(4) Å, b = 23.449(5) Å, c = 7.852(2) Å, V = 3703.9(12) ų, Z = 24 (three independent molecules per asymmetric unit), and calculated density = 1.584 mg/m³ [1]. In contrast, 3-aminorhodanine adopts the monoclinic space group P2₁/n with Z = 8 and density = 1.710 mg/m³ [1]. The study provided five highly consistent copies of the rhodanine ring geometry at high resolution, firmly establishing the core structural parameters.

Crystallography Structural biology Materials characterization

3-Methylrhodanine Acute Toxicity Profile: Species-Specific LD50 Values

Acute toxicity data for 3-methylrhodanine have been documented across multiple species and administration routes, providing essential safety information for laboratory handling and experimental design [1]. The compound exhibits route- and species-dependent toxicity: mouse oral LD50 = 440 mg/kg, mouse intraperitoneal LD50 = 400 mg/kg, mouse intravenous LD50 = 180 mg/kg, and rat intraperitoneal LDL0 = 150 mg/kg [1]. These values establish a quantitative toxicity baseline that should inform dose selection in in vivo studies and appropriate personal protective equipment requirements during handling.

Toxicology Safety assessment Preclinical development

3-Methylrhodanine: Evidence-Based Application Scenarios for Scientific and Industrial Use


Crystallography and Solid-State Materials Research

3-Methylrhodanine is the preferred choice for investigators requiring a rhodanine derivative with orthorhombic Iba2 symmetry for co-crystallization experiments, polymorphism studies, or solid-state property investigations. Its well-characterized crystal structure at 100 K, with three independent molecules per asymmetric unit, provides a robust reference system for comparative structural analyses [1].

Spectroscopic Calibration and Analytical Method Development

The distinct Raman bands at 1107 and 984 cm⁻¹ and IR bands at 1116 and 983 cm⁻¹ uniquely identify 3-methylrhodanine among rhodanine derivatives [1]. This compound serves as an excellent calibration standard for vibrational spectroscopy, surface-enhanced Raman scattering (SERS) probe development, and analytical method validation where unambiguous molecular identification is required.

Medicinal Chemistry Scaffold for Antidiabetic Lead Optimization

3-Methylrhodanine provides a validated starting scaffold for the design of novel α-glucosidase inhibitors. Derivatives synthesized from this core have demonstrated IC50 values of 11.3–21.9 µM, which are approximately 10–80-fold more potent than acarbose under comparable assay conditions [2]. Medicinal chemists can leverage this scaffold for further structure-activity relationship (SAR) exploration and lead optimization toward antidiabetic therapeutics.

Comparative Plant Biology and Herbicide Discovery

In plant growth inhibition studies, 3-methylrhodanine exhibits moderate activity relative to 3-aminorhodanine, making it a useful control compound for probing the structural determinants of herbicidal activity within the rhodanine series [3]. Researchers can employ 3-methylrhodanine to benchmark the contribution of the N-3 substituent to phytotoxicity.

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